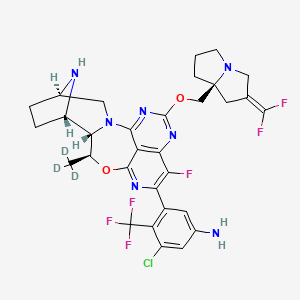
KRASG12D-IN-3-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KRASG12D-IN-3-d3 is a small molecule inhibitor specifically designed to target the KRAS G12D mutation, a common oncogenic driver in various cancers such as pancreatic, colorectal, and non-small cell lung cancer . This compound represents a significant advancement in the field of targeted cancer therapy, aiming to inhibit the aberrant signaling pathways activated by the KRAS G12D mutation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of KRASG12D-IN-3-d3 involves multiple steps, starting with the preparation of key intermediates through organic reactions such as nucleophilic substitution and cyclization . The final compound is obtained through a series of purification steps, including recrystallization and chromatography .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity . The process is optimized for scalability and cost-effectiveness, making it feasible for commercial production .
Análisis De Reacciones Químicas
Types of Reactions
KRASG12D-IN-3-d3 undergoes various chemical reactions, including:
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas under catalytic conditions.
Substitution: Halogens, nucleophiles, and bases under various solvent conditions.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activity and stability .
Aplicaciones Científicas De Investigación
KRASG12D-IN-3-d3 has a wide range of applications in scientific research, including:
Mecanismo De Acción
KRASG12D-IN-3-d3 exerts its effects by binding to the KRAS G12D protein, inhibiting its interaction with downstream signaling molecules . This inhibition disrupts the MAPK and PI3K signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells . The compound specifically targets the G12D mutation, sparing wild-type KRAS and minimizing off-target effects .
Comparación Con Compuestos Similares
Similar Compounds
MRTX1133: Another KRAS G12D inhibitor with a similar mechanism of action.
LY3962673: A non-covalent KRAS G12D inhibitor with high affinity and selectivity.
Deuterated Compounds: Compounds with deuterium atoms replacing hydrogen, enhancing stability and bioavailability.
Uniqueness
KRASG12D-IN-3-d3 stands out due to its high specificity for the KRAS G12D mutation, robust anti-tumor activity, and favorable pharmacokinetic properties . Its unique chemical structure allows for effective inhibition of KRAS G12D without affecting other KRAS isoforms .
Propiedades
Fórmula molecular |
C31H30ClF6N7O2 |
|---|---|
Peso molecular |
685.1 g/mol |
Nombre IUPAC |
3-chloro-5-[(4R,7S,8S,9S)-17-[[(8S)-6-(difluoromethylidene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methoxy]-14-fluoro-9-(trideuteriomethyl)-10-oxa-2,12,16,18,20-pentazapentacyclo[9.7.1.14,7.02,8.015,19]icosa-1(18),11,13,15(19),16-pentaen-13-yl]-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C31H30ClF6N7O2/c1-13-25-19-4-3-16(40-19)11-45(25)27-20-24(42-29(43-27)46-12-30-5-2-6-44(30)10-14(9-30)26(34)35)22(33)23(41-28(20)47-13)17-7-15(39)8-18(32)21(17)31(36,37)38/h7-8,13,16,19,25,40H,2-6,9-12,39H2,1H3/t13-,16+,19-,25+,30-/m0/s1/i1D3 |
Clave InChI |
WEMJBXUDRVBQFH-AKZXIDIKSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[C@H]1[C@@H]2[C@@H]3CC[C@@H](N3)CN2C4=NC(=NC5=C4C(=NC(=C5F)C6=C(C(=CC(=C6)N)Cl)C(F)(F)F)O1)OC[C@@]78CCCN7CC(=C(F)F)C8 |
SMILES canónico |
CC1C2C3CCC(N3)CN2C4=NC(=NC5=C4C(=NC(=C5F)C6=C(C(=CC(=C6)N)Cl)C(F)(F)F)O1)OCC78CCCN7CC(=C(F)F)C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide](/img/structure/B15135861.png)
![6-Bromo-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B15135883.png)

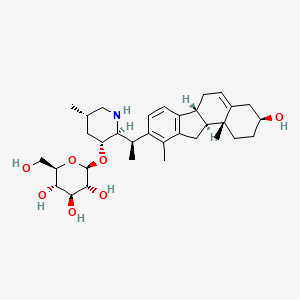
![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15135891.png)
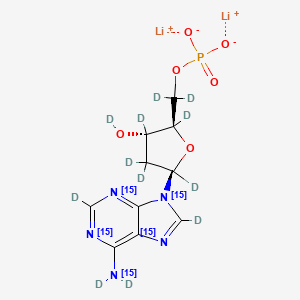
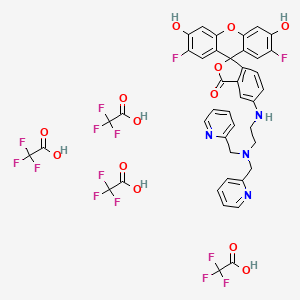
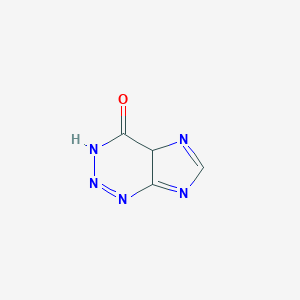
![azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15135913.png)

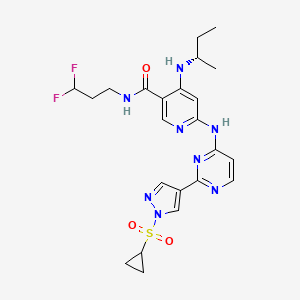

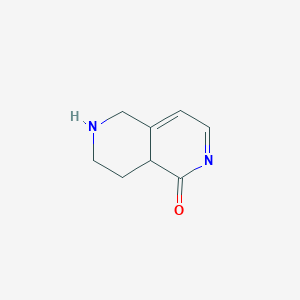
![6-[1,1-Dideuterio-2-[2,2,6,6-tetradeuterio-1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-3-ethoxy-1,2-benzoxazole](/img/structure/B15135928.png)
